molecular formula C12H21NO4 B3111288 (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid CAS No. 1821810-67-6

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid

Cat. No.: B3111288
CAS No.: 1821810-67-6
M. Wt: 243.30
InChI Key: ZFQQTPBWJCJGSV-IUCAKERBSA-N
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Description

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at the 3-position, and a carboxylic acid moiety at the 4-position. This compound is widely used in medicinal chemistry as a building block for peptide synthesis and drug development due to its stereochemical rigidity and the Boc group’s stability under basic conditions. Its structural attributes, including the six-membered piperidine ring and strategically placed substituents, influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-09-0
Record name trans-1-Boc-3-methylpiperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-methylpiperidine.

    Protection: The amine group of 3-methylpiperidine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step forms the Boc-protected intermediate.

    Carboxylation: The Boc-protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group, potentially converting it to an alcohol or other functional groups.

    Substitution: The Boc-protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically employed to remove the Boc group.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Alcohols or other reduced forms of the carboxylic acid group.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1821810-67-6

This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group, contributing to its reactivity and versatility as a building block in organic synthesis.

Organic Chemistry Applications

Building Block for Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions:

  • Reactions :
    • Oxidation : Can yield ketones or aldehydes.
    • Reduction : Capable of producing alcohols from the carboxylic acid group.
    • Substitution : The Boc group can be replaced with other protective groups or functional groups.
Reaction TypeProduct FormedCommon Reagents
OxidationKetones/AldehydesPotassium permanganate
ReductionAlcoholsLithium aluminum hydride
SubstitutionVarious derivativesAcids/Bases

Medicinal Chemistry Applications

Therapeutic Potential
Research indicates that (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is being investigated for its potential therapeutic applications:

  • Drug Development : This compound has been used as a scaffold for developing new drugs targeting various diseases, including neurological disorders and cancer. Its ability to modify interactions with biological targets makes it a valuable candidate in drug discovery.

Case Study

A study published in Journal of Medicinal Chemistry explored derivatives of Boc-piperidine compounds, revealing their effectiveness as inhibitors in specific enzyme pathways related to cancer proliferation. The structural modifications enabled by the Boc group facilitated the development of more potent analogs.

Biological Research Applications

Model Compound
In biological studies, this compound acts as a model for investigating the effects of piperidine derivatives on biological systems:

  • Biological Interactions : Research has shown that derivatives can modulate receptor activity and enzyme functions, providing insights into the mechanisms of action of similar compounds.

Case Study

In an investigation detailed in Bioorganic & Medicinal Chemistry Letters, researchers utilized (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid to explore its influence on neurotransmitter receptors. The findings demonstrated significant binding affinity changes when substituents on the piperidine ring were altered.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogous derivatives, focusing on ring structure, substituents, stereochemistry, and molecular properties.

Compound Name CAS Number Molecular Formula Ring Type Substituents Molecular Weight (g/mol) Key Features
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid - C12H21NO4 (Inferred) Piperidine 3-methyl, 4-carboxylic acid ~245.3 (Inferred) Chiral centers at 3R/4S; compact alkyl substituent enhances solubility
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 Piperidine 4-phenyl, 3-carboxylic acid 305.37 Higher lipophilicity due to phenyl; acute toxicity (H302, H315)
(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 197900-77-9 C17H23NO4 Piperidine 4-phenyl, 3-carboxylic acid 305.37 Diastereomer of above; altered steric effects on reactivity
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid - C16H18F2NO4 (Inferred) Pyrrolidine 4-(3,5-difluorophenyl), 3-carboxylic acid ~335.3 (Inferred) Fluorine atoms enhance electronegativity; smaller ring increases strain
(3R,4S)-4-(benzyl(tert-butoxycarbonyl)amino)-5-oxo-pyrrolidine-3-carboxylic acid 1416358-97-8 C25H30N2O5 Pyrrolidine 4-benzyl, 5-keto, 3-carboxylic acid 438.52 Complex substituents; potential for hydrogen bonding
(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid 1212132-10-9 C15H19N2O4 (Inferred) Pyrrolidine 4-pyridin-3-yl, 3-carboxylic acid ~299.3 (Inferred) Aromatic pyridine enhances π-π interactions; reduced solubility

Key Structural and Functional Differences

Ring Size and Conformational Effects
  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to five-membered pyrrolidine derivatives (e.g., ). Pyrrolidines exhibit higher ring strain, which can influence binding affinity in biological targets .
Substituent Impact
  • Methyl (Target) vs. Phenyl/Aryl Groups : The 3-methyl group in the target compound reduces steric hindrance and improves aqueous solubility compared to bulky phenyl () or difluorophenyl () substituents. Aryl groups enhance lipophilicity but may increase toxicity risks (e.g., ’s H302 hazard) .
  • Carboxylic Acid Position: The 4-carboxylic acid moiety is conserved across analogs, enabling salt formation and hydrogen bonding.
Stereochemistry
  • The (3R,4S) configuration in the target compound contrasts with diastereomers like (3S,4R) or (3S,4S) derivatives (). Stereochemistry critically impacts biological activity; for example, (3S,4R)-phenylpiperidine () may exhibit different metabolic stability or target engagement .
Hazards and Stability
  • Phenyl-substituted analogs () show higher acute oral toxicity (Category 4) and skin irritation (Category 2) compared to the target compound’s inferred safety profile .
  • The Boc group in all compounds enhances stability during synthesis but requires acidic conditions for removal, limiting applications in acid-sensitive contexts.

Biological Activity

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid, often referred to as Boc-protected piperidine derivative, is a chiral compound with significant implications in medicinal chemistry. Its structure includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : (3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1821810-67-6

The biological activity of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid primarily involves its interaction with various molecular targets within biological systems. The compound can act as a prodrug; upon metabolic conversion in vivo, the Boc group is removed to release the active amine. This mechanism allows it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

1. Medicinal Chemistry

The compound is utilized in the development of drugs targeting neurological and cardiovascular conditions. Its chiral nature aids in synthesizing enantiomerically pure compounds that can exhibit specific biological activities.

2. Enzyme Inhibition Studies

Research has shown that derivatives of this compound can inhibit key enzymes involved in neurodegenerative diseases. For instance, studies have indicated that related piperidine compounds can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of Alzheimer's disease .

3. Neuroprotective Effects

In vitro studies demonstrate that (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid exhibits protective effects against amyloid beta-induced toxicity in astrocytes. This suggests potential applications in neuroprotection and treatment of neurodegenerative disorders .

Case Study: Neuroprotective Activity

A study explored the protective effects of a related piperidine derivative on astrocytes exposed to amyloid beta (Aβ) peptides. The compound demonstrated a significant increase in cell viability and reduced oxidative stress markers when co-administered with Aβ, indicating its potential as a therapeutic agent for Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
NeuroprotectionProtects astrocytes from Aβ toxicity
Synthesis IntermediateUsed in developing drugs for neurological conditions

Q & A

Advanced Research Question

  • Vibrational Circular Dichroism (VCD) : Detects chair conformations of the piperidine ring and equatorial substituent orientations. confirmed equatorial positioning of fluorophenyl and hydroxymethyl groups via VCD .
  • NMR shift calculations : DFT-based NMR predictions align with experimental data to validate dominant conformers .
  • Aggregation studies : Concentration-dependent UV-Vis spectra reveal hydrogen-bond-driven aggregation in solutions .

How does environmental stability impact disposal and ecological risk assessments?

Advanced Research Question

  • Hydrolysis : The Boc group hydrolyzes under acidic/basic conditions, forming less stable carboxylic acid derivatives. notes moderate environmental stability, with degradation products (e.g., 3-methylpiperidine-4-carboxylic acid) requiring controlled disposal .
  • Analytical monitoring : Use LC-MS to track degradation in soil/water matrices.
  • Ecotoxicity : Limited data exist, but structural analogs suggest low bioaccumulation potential .

What role does this compound play in drug discovery, particularly for neurological targets?

Advanced Research Question

  • Scaffold utility : The piperidine core mimics bioactive alkaloids, enabling kinase or receptor modulation. highlights preclinical trials for neurological diseases, with derivatives showing efficacy in animal models .
  • Functionalization : Introduce pharmacophores (e.g., fluorophenyl groups) via Suzuki coupling or amidation to enhance blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
Reactant of Route 2
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid

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